molecular formula C10H10N2O B1660927 (3-(Oxazol-5-yl)phenyl)methanamine CAS No. 857283-83-1

(3-(Oxazol-5-yl)phenyl)methanamine

Cat. No.: B1660927
CAS No.: 857283-83-1
M. Wt: 174.20
InChI Key: NQWHMXRUVVPQNM-UHFFFAOYSA-N
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Description

(3-(Oxazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol It features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Oxazol-5-yl)phenyl)methanamine typically involves the formation of the oxazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by further reactions to introduce the phenyl and methanamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-(Oxazol-5-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(3-(Oxazol-5-yl)phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Oxazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group can interact with various enzymes and receptors, potentially modulating their activity. The methanamine group may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Oxazol-4-yl)phenyl)methanamine
  • (3-(Oxazol-2-yl)phenyl)methanamine
  • (3-(Thiazol-5-yl)phenyl)methanamine

Uniqueness

(3-(Oxazol-5-yl)phenyl)methanamine is unique due to the specific position of the oxazole ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWHMXRUVVPQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301483
Record name 3-(5-Oxazolyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-83-1
Record name 3-(5-Oxazolyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Oxazolyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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